1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol, Mixture of diastereomers
Description
1-{Bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol is a bicyclic compound featuring a norbornene core fused with an allylic alcohol moiety. The molecule exists as a mixture of diastereomers due to stereochemical variations at the bicyclo[2.2.1]heptene system and the propenol group. The norbornene scaffold is synthesized via Diels-Alder reactions, as demonstrated in analogous compounds like bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide . The allylic alcohol substituent introduces polarity and reactivity, making the compound suitable for further functionalization, such as urea formation or boronate ester synthesis .
Properties
CAS No. |
1823713-03-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-10(11)9-6-7-3-4-8(9)5-7/h2-4,7-11H,1,5-6H2 |
InChI Key |
TWEMUDJSTMUNLY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1CC2CC1C=C2)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps to separate the desired product from by-products and unreacted starting materials. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bicyclic structure provides rigidity and stability. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Key Observations:
- Diastereomer Ratios : The boronate 2g exhibits a 10:90 endo/exo ratio under optimized conditions, contrasting with racemic mixtures in Biperiden hydrochloride . The target compound’s ratio likely depends on synthesis conditions, akin to phenyl sulfoxide derivatives .
- Functional Groups : The hydroxyl group in the target compound increases polarity compared to sulfoxide () or boronate () analogues, affecting solubility and reactivity.
- Synthetic Routes: Diels-Alder reactions dominate norbornene synthesis, though phosgenation or urea derivatization is employed for specific substituents .
Physicochemical and Reactivity Profiles
- Polarity: The allylic alcohol group enhances hydrogen-bonding capacity, distinguishing it from non-polar analogues like boronate esters .
- Thermal Stability : Sulfoxide derivatives () exhibit higher stability due to strong S=O bonds, whereas allylic alcohols may undergo dehydration under acidic conditions.
- Pharmacological Potential: Biperiden hydrochloride’s clinical use highlights the norbornene scaffold’s biocompatibility, though the target compound’s bioactivity remains unstudied .
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